molecular formula C16H14N2O2S B14498856 1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one CAS No. 63114-71-6

1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one

Cat. No.: B14498856
CAS No.: 63114-71-6
M. Wt: 298.4 g/mol
InChI Key: ZGOABCYOGJQOSG-UHFFFAOYSA-N
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Description

1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is a heterocyclic compound that features a pyrazole ring fused with a thiophene ring. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both benzoyl and thiophene groups contributes to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 3-benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole with ethanone derivatives in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like ethanol at room temperature .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by their condensation. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product. Industrial methods also focus on scalability and cost-effectiveness, ensuring that the compound can be produced in large quantities for various applications.

Chemical Reactions Analysis

Types of Reactions

1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may act as an inhibitor of kinases or other signaling molecules, disrupting cellular pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[3-Benzoyl-4-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one is unique due to the combination of benzoyl, thiophene, and pyrazole moieties in a single molecule. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

63114-71-6

Molecular Formula

C16H14N2O2S

Molecular Weight

298.4 g/mol

IUPAC Name

1-(5-benzoyl-4-thiophen-2-yl-3,4-dihydropyrazol-2-yl)ethanone

InChI

InChI=1S/C16H14N2O2S/c1-11(19)18-10-13(14-8-5-9-21-14)15(17-18)16(20)12-6-3-2-4-7-12/h2-9,13H,10H2,1H3

InChI Key

ZGOABCYOGJQOSG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CC(C(=N1)C(=O)C2=CC=CC=C2)C3=CC=CS3

Origin of Product

United States

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